2-((2-(3-Chloro-4-methylphenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone
Descripción
Propiedades
IUPAC Name |
2-[2-(3-chloro-4-methylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c1-15-11-12-16(13-19(15)24)21(27)14-29-23-25-20-10-6-5-9-18(20)22(28)26(23)17-7-3-2-4-8-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGYHLOOYFAYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((2-(3-Chloro-4-methylphenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone , also known by its CAS number 329079-80-3, belongs to the quinazolinone family, which is recognized for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article presents a detailed overview of the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is . It features a quinazolinone core structure modified with a sulfanyl group and a chloro-substituted phenyl ring. This structural complexity is believed to contribute to its biological efficacy.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. In studies involving related compounds, notable cytotoxic activity was observed:
- Cytotoxicity : A derivative similar to the target compound displayed an IC50 value of 10 µM against the PC3 prostate cancer cell line, suggesting potent anticancer properties .
- Mechanism of Action : The anticancer activity is often attributed to the ability of quinazolinones to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell proliferation and survival.
Antibacterial Activity
The antibacterial properties of quinazolinones have been extensively studied:
- Inhibition of Bacterial Growth : Compounds derived from quinazolinone structures have shown effective inhibition against various strains of bacteria. For instance, derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus .
- Mechanisms : These compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial cell death.
Antifungal Activity
Quinazolinone derivatives also exhibit antifungal activity:
- Efficacy Against Fungi : Certain derivatives have shown antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 8 µg/mL to 64 µg/mL .
- Potential Applications : The antifungal properties suggest potential applications in treating fungal infections, particularly in immunocompromised patients.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of quinazolinones:
- Cytotoxicity Evaluation : A study evaluated various quinazolinone-thiazole hybrids for cytotoxic effects on multiple cancer cell lines. Compounds showed significant dose-dependent inhibition, with some exhibiting IC50 values comparable to established chemotherapeutics .
- Antimicrobial Screening : Another study synthesized new derivatives from 4(3H)-quinazolinone and assessed their antimicrobial properties. Among the tested compounds, several exhibited promising antibacterial and antifungal activities .
Summary of Biological Activities
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated that derivatives of quinazolinones exhibit significant antibacterial properties. In particular, studies have shown that 2-((2-(3-Chloro-4-methylphenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone displays potent activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. The mechanism of action is believed to involve interference with bacterial DNA gyrase, an essential enzyme for DNA replication .
Table 1: Antibacterial Activity Results
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Pseudomonas aeruginosa | 16 µg/mL |
| Compound C | Escherichia coli | 32 µg/mL |
Anticancer Activity
Quinazolinone derivatives have also been evaluated for their anticancer properties. Studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The cytotoxicity is often dose-dependent, with some derivatives showing IC50 values in the low micromolar range .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC3 | 10 |
| Compound B | MCF-7 | 12 |
| Compound C | HT-29 | 15 |
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
These reactions typically involve the nucleophilic attack on electrophiles such as alkyl halides or acyl chlorides:
-
Example Reaction : Nucleophilic substitution with ethyl chloroacetate leads to the formation of ethyl thioester derivatives.
Electrophilic Substitution Reactions
Electrophilic substitution can occur at various positions on the quinazolinone ring:
-
Nitration : Introduction of nitro groups using nitrating agents.
Alkylation Reactions
Alkylation occurs predominantly at nitrogen atoms in quinazolinones, which can lead to various derivatives:
| Reaction Type | Example Product |
|---|---|
| Nucleophilic Substitution | Ethyl thioester derivatives |
| Electrophilic Substitution | Nitroquinazolinones |
| Alkylation | Alkylated quinazolinones |
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Biological Activity
Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:
-
Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines.
-
Antimicrobial Properties : Exhibiting activity against bacteria and fungi.
The compound 2-((2-(3-Chloro-4-methylphenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone represents an important class of compounds with significant potential in medicinal chemistry. Its synthesis involves strategic chemical reactions that leverage its unique structural features for functionalization.
Further research into its specific biological activities and potential therapeutic applications is warranted, given the promising results observed with other quinazolinone derivatives.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinazolinone Core
Position 2 Modifications
- Compound A: 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone (CAS 327167-70-4) Key Differences:
- Phenyl Substituent : 4-chlorophenyl vs. 3-chloro-4-methylphenyl in the target compound.
- Position 3: Ethyl group vs. phenyl. Molecular weight: 403.89 g/mol .
- Compound B: 2-[(2-(4-Nitrophenyl)-2-oxoethyl)thio]-6-(phenylamino)pyrimidin-4(3H)-one (Compound 2b from ) Key Differences:
- Core: Pyrimidinone instead of quinazolinone.
- Substituents: 4-nitrophenyl and phenylamino groups. Impact: Pyrimidinone derivatives often exhibit distinct electronic properties, influencing solubility and bioactivity. Higher melting point (218.3–219.5°C) suggests greater crystallinity .
Position 3 Modifications
- Compound C: 3-(2-Fluorophenyl)-2-methyl-4(3H)-quinazolinone (CAS 321432-00-2) Key Differences:
- Position 3 : 2-Fluorophenyl vs. phenyl.
- Position 2 : Methyl group vs. sulfanyl-linked oxoethyl chain.
Anticancer Activity
- Compound D: 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one derivatives () Activity: Tested against A549 (lung), PC-3 (prostate), HepG2 (liver), and K562 (leukemia) cell lines. Comparison: The target compound’s 3-chloro-4-methylphenyl group may enhance cytotoxicity compared to pyridyl-phenoxy derivatives, depending on substituent electronic effects .
Anti-Inflammatory and Antimicrobial Activity
- Compound E: 2-Phenyl-3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones () Activity: Compounds 3e, 3f, and 3l showed COX-2 selectivity and low ulcerogenicity. Comparison: The target compound lacks a benzothiazole moiety, which is critical for COX-2 inhibition in these analogs. Its phenyl group may instead favor non-selective anti-inflammatory effects .
Molecular Weight and Solubility
- Compound G : 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)quinazolin-4(3H)-one
- Molecular Weight : 487.412 g/mol.
- Impact : Bromine’s larger atomic radius increases molecular weight and may reduce solubility compared to the target compound’s chloro-methyl substituent .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 2-((2-(3-Chloro-4-methylphenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone, and what key intermediates are involved?
- Methodological Answer : A common approach involves coupling a substituted quinazolinone core with a thioether-containing sidechain. For example, reactions between 3-phenyl-4(3H)-quinazolinone derivatives and 2-(3-chloro-4-methylphenyl)-2-oxoethylsulfanyl precursors under basic conditions (e.g., K₂CO₃ in DMF) are often employed. Key intermediates include halogenated phenylketones and thiolated quinazolinones, as seen in analogous syntheses of structurally related compounds .
Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in studies of similar quinazolinone derivatives (e.g., mean C–C bond precision of 0.004 Å in XRD analysis) . Complementary techniques include:
- NMR Spectroscopy : To verify proton environments and substituent connectivity.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- HPLC : To assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound, considering its potential persistence or degradation pathways?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which integrates:
- Laboratory Studies : Measure physicochemical properties (e.g., logP, solubility) to predict partitioning in soil/water systems .
- Biotic/Abiotic Transformation Assays : Use LC-MS to track degradation products under simulated environmental conditions (e.g., UV exposure, microbial activity).
- Long-Term Monitoring : Deploy field studies with controlled variables (e.g., soil type, temperature) to validate lab findings .
Q. What strategies are effective in resolving contradictions in reported biological activities of quinazolinone derivatives, such as conflicting enzyme inhibition data?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and enzyme concentrations across studies.
- Dose-Response Analysis : Use IC₅₀ curves to compare potency under identical experimental setups.
- Structural-Activity Relationship (SAR) Modeling : Incorporate computational tools (e.g., molecular docking) to rationalize discrepancies in activity based on substituent effects .
Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound during drug development?
- Methodological Answer :
- Column Selection : Use a C18 reverse-phase column with a particle size ≤3 µm for high resolution.
- Mobile Phase Optimization : Gradient elution with acetonitrile/water (0.1% formic acid) improves peak separation.
- Detection : UV detection at 254 nm is standard, but tandem mass spectrometry (MS/MS) enhances sensitivity for low-abundance impurities .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in cell-based studies involving this compound?
- Methodological Answer :
- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
- ANOVA with Post-Hoc Tests : Compare treatment groups against controls (e.g., Tukey’s HSD for multiple comparisons).
- Cohort Replication : Use ≥3 biological replicates to account for variability, as seen in pesticide toxicity studies .
Q. How should researchers design a study to investigate the compound’s interaction with cytochrome P450 enzymes, and what controls are critical?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with human liver microsomes and NADPH; monitor metabolite formation via LC-MS.
- Positive/Negative Controls : Include known CYP inhibitors (e.g., ketoconazole) and NADPH-free conditions to validate assay specificity.
- Kinetic Analysis : Determine Km and Vmax using Lineweaver-Burk plots .
Theoretical & Mechanistic Considerations
Q. How can computational chemistry be integrated to predict the compound’s binding affinity for target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses in protein active sites (e.g., EGFR kinase domain).
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability and key residue interactions.
- Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate ΔGbinding, aligning with experimental IC₅₀ data .
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